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Compound of Interest

Compound Name: Bis(ethylmethylamino)silane

Cat. No.: B6360028

Die Zuverlassigkeit von Gate-Dielektrika wird durch verschiedene physikalische Mechanismen
beeintrachtigt, die zu einer Verschlechterung und schliel3lich zum Ausfall des Bauteils fihren
kénnen. Das Verstandnis dieser Mechanismen ist die Grundlage fur die Entwicklung robuster
Testprotokolle und zuverlassiger Lebensdauervorhersagen.

o Zeitabhangiger dielektrischer Durchbruch (Time-Dependent Dielectric Breakdown, TDDB):
Dies ist ein wesentlicher Ausfallmechanismus, bei dem das Gate-Oxid nach langerem
Betrieb bei relativ niedrigen elektrischen Feldern durchbricht.[1] Der Durchbruch wird durch
die Bildung eines leitenden Pfades durch das Oxid verursacht, der durch die Akkumulation
von Defekten entsteht, die durch elektrische Belastung erzeugt werden.[2][3]

o Heiltragerinjektion (Hot Carrier Injection, HCI): Hochenergetische ("heil3e") Elektronen oder
Locher kbnnen in das Gate-Dielektrikum injiziert werden und dort Defekte erzeugen,
insbesondere an der Si/SiO2-Grenzflache.[2] Dies fuhrt zu einer Verschlechterung der
Transistorparameter wie der Schwellenspannung und des Transkonduktanz.

» Negative Bias Temperature Instability (NBTI): Bei Anlegen einer negativen Spannung an das
Gate bei erh6hten Temperaturen kann es zu einer signifikanten Verschiebung der
Schwellenspannung kommen. Dieser Effekt ist besonders relevant in p-Kanal-MOSFETs und
wird durch die Erzeugung von Grenzflachenzustanden und eingefangenen Ladungen im
Dielektrikum verursacht.[4]

o Stressinduzierter Leckstrom (Stress-Induced Leakage Current, SILC): Nach elektrischer
Belastung kann ein Anstieg des Leckstroms durch das Gate-Dielektrikum bei niedrigen

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b6360028?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Time-dependent_gate_oxide_breakdown
https://www.semitracks.com/newsletters/june/2021-june-newsletter.pdf
https://pubs.aip.org/aip/jap/article/98/12/121301/917021/Dielectric-breakdown-mechanisms-in-gate-oxides
https://www.semitracks.com/newsletters/june/2021-june-newsletter.pdf
https://www.cambridge.org/core/journals/journal-of-materials-research/article/abs/gate-dielectric-reliability-and-instability-in-gan-metalinsulatorsemiconductor-highelectronmobility-transistors-for-power-electronics/0B938966B3520E9EAB5F025F7E23B117
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6360028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Spannungen beobachtet werden. Dies ist auf die Bildung von Defekten im Oxid
zurtckzufiihren, die als "Sprungbretter” fir das Tunneln von Ladungstragern dienen.

Experimentelle Protokolle zur Evidenzsammlung

Eine systematische Bewertung der Zuverlassigkeit erfordert prazise und wiederholbare
experimentelle Messungen. Die folgenden Protokolle beschreiben die wichtigsten elektrischen
Charakterisierungstechniken zur Sammlung von "Evidenz" fir den Zustand des Gate-
Dielektrikums.

Protokoll 1: Kapazitats-Spannungs-Messung (C-V)

Ziel: Bestimmung der effektiven Oxiddicke (EOT), der Dotierungskonzentration des Substrats
und der Qualitat der Grenzflache zwischen Dielektrikum und Halbleiter.

Methodik:

e Probenvorbereitung: Verwendung von MOS-Kondensator-Teststrukturen mit definierten
Gate-Flachen. Sicherstellung eines guten elektrischen Kontakts zum Gate und zum
Substrat.

o Geréateeinrichtung: Anschluss der Teststruktur an ein Prazisions-LCR-Meter oder ein
Halbleiter-Charakterisierungssystem. Die Messung erfolgt typischerweise bei einer hohen
Frequenz (z. B. 1 MHz).

o Messablauf:

o Anlegen einer DC-Vorspannung an das Gate, die von der Akkumulation (z. B. negative
Spannung fir p-Substrat) bis zur Inversion (positive Spannung fir p-Substrat)
durchgefahren wird.[5]

o Uberlagerung eines kleinen AC-Signals (typischerweise 15-30 mV) mit der DC-
Vorspannung.

o Messung der differentiellen Kapazitat als Funktion der angelegten DC-Spannung.

o Datenanalyse:
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o Bestimmung der Oxidkapazitat (C_ox) aus dem Akkumulationsbereich der C-V-Kurve.

o Berechnung der effektiven Oxiddicke (EOT) unter Verwendung der Formel: EOT =
(e_SiO2 * A) | C_ox, wobei €_SiO2 die Permittivitat von Siliziumdioxid und A die Gate-
Flache ist.

o Extraktion der Flachbandspannung (V_fb) und der Schwellenspannung (V_th).

o Analyse der Form der C-V-Kurve im Verarmungsbereich zur Bestimmung der Dichte der
Grenzflachenzustande (D_it).

Protokoll 2: Strom-Spannungs-Messung (I-V)

Ziel: Charakterisierung des Leckstroms durch das Gate-Dielektrikum und Bestimmung der
Durchbruchspannung.

Methodik:
e Probenvorbereitung: Verwendung von MOS-Kondensator- oder Transistor-Teststrukturen.

o Geréateeinrichtung: Anschluss der Teststruktur an ein Halbleiter-Parametersystem oder eine
Source-Measure Unit (SMU).

e Messablauf (Spannungsrampe):
o Anlegen einer schrittweise ansteigenden Spannung an das Gate (V-Ramp-Test).[6]
o Messung des resultierenden Stroms durch das Dielektrikum bei jedem Spannungsschritt.

o Die Rampe wird fortgesetzt, bis ein abrupter Anstieg des Stroms den dielektrischen
Durchbruch anzeigt.

o Datenanalyse:

o Darstellung des Leckstroms (oder der Leckstromdichte J = I/A) als Funktion der
Gatespannung in einer logarithmischen Skala.
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o ldentifizierung verschiedener Leitungsmechanismen (z. B. Fowler-Nordheim-Tunneln,
Direktes Tunneln) durch Analyse der Kurvenform.

o Bestimmung der Durchbruchspannung (V_bd) als die Spannung, bei der der Strom einen
vordefinierten Schwellenwert Gberschreitet oder ein plotzlicher Anstieg auftritt.

Protokoll 3: Zeitabhangiger dielektrischer Durchbruch
(TDDB)

Ziel: Beschleunigte Alterung des Dielektrikums zur Vorhersage seiner Lebensdauer unter
normalen Betriebsbedingungen.

Methodik:

o Probenvorbereitung: Verwendung einer statistisch signifikanten Anzahl von identischen
Teststrukturen.

o Geréateeinrichtung: Anschluss an ein Zuverlassigkeitstestsystem, das mehrere Bauteile
parallel belasten und tberwachen kann.

o Messablauf (Constant Voltage Stress, CVS):

o Anlegen einer konstanten, hohen Spannung (unterhalb der sofortigen
Durchbruchspannung) an das Gate.[1]

o Kontinuierliche Uberwachung des Leckstroms durch das Dielektrikum.

o Aufzeichnung der Zeit bis zum Durchbruch (t_bd), die durch einen pl6tzlichen Anstieg des
Leckstroms definiert ist.

o Wiederholung des Tests bei verschiedenen Spannungen und/oder Temperaturen an
verschiedenen Bauteilgruppen.

o Datenanalyse:

o Erstellung einer Weibull-Verteilung der Zeit-bis-zum-Ausfall-Daten flr jede
Stressbedingung.
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o Extrapolation der Daten auf niedrigere Betriebsspannungen unter Verwendung eines
geeigneten Lebensdauermodells (z. B. E-Modell oder 1/E-Modell), um die Lebensdauer
des Dielektrikums unter normalen Betriebsbedingungen vorherzusagen.

Datenprasentation

Die aus den experimentellen Protokollen gewonnenen quantitativen Daten werden zur
einfachen Vergleichbarkeit und Analyse in strukturierten Tabellen zusammengefasst.

Tabelle 1: Zusammenfassung der C-V-Charakterisierung

Typischer Wert (fiir

Parameter Symbol . Einheit
~2 nm SiOz2)

Effektive Oxiddicke EOT 18-2.2 nm
Oxidkapazitat C_ox 15-19 pUF/cmz
Flachbandspannung V_fb -0.8--1.0 Vv
Dichte der .

D_it 1x10%0 - 5x101 cm—2eV-1
Grenzflachenzustéande

Tabelle 2: Zusammenfassung der I-V- und TDDB-Charakterisierung
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Typischer Wert (fiir

Parameter Symbol . Einheit
~2 nm SiO2)

Leckstromdichte bei

J g 1x1073 - 1x10* Alcm?2
v
Durchbruchspannung V_bd 3.0-4.0 \Y,
Durchbruchsfeldstarke  E_bd 15-20 MV/cm
Ladung bis zum

Q_bd 1-10 Clcm?
Durchbruch
Charakteristische
Lebensdauer (63%) tes 103 -10° s
bei hohem Stress
Weibull-Steigung B 15-25

Visualisierung von Arbeitsablaufen und logischen
Beziehungen

Diagramme sind unerlasslich, um komplexe Arbeitsablaufe und Entscheidungsprozesse zu
visualisieren.
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Analyse: Analyse:
EQT, Vib, Dit Weibull-Verteilung, Lebensdauermodell
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Abbildung 1: Experimenteller Arbeitsablauf fur die Charakterisierung von Gate-Dielektrika.
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Definition der Zuverlassigkeitsanforderungen

Datensammlung (Evidenz):
C-V, IV, TDDB Messungen

l A

Parameter-Extraktion:
EQOT, Vbd, Leckstrom, t_bd

l

Auswahl des Ausfallmodells
(z.B. E-Modell fir TDDB)

l

Lebensdauer-Extrapolation
auf Betriebsbedingungen

Risikobewertung:
Vergleich mit Anforderungen

< Grenzwert >= Grenzwert

Bestanden: Nicht bestanden:
Freigabe des Prozesses/Designs Ursachenanalyse

Feedback-Schleife:
Prozess-/Design-Optimierung

Click to download full resolution via product page

Abbildung 2: Logischer Fluss fiir die evidenzbasierte Bewertung der Zuverlassigkeit.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b6360028?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6360028?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Schlussfolgerung

Ein strukturierter, evidenzbasierter Rahmen fur die Bewertung der Zuverlassigkeit von Gate-
Dielektrika ist fur die Entwicklung moderner Halbleitertechnologien von entscheidender
Bedeutung. Durch die konsequente Anwendung standardisierter experimenteller Protokolle, die
sorgfaltige Sammlung und Analyse quantitativer Daten und die Verwendung validierter
Ausfallmodelle kénnen fundierte Entscheidungen Uber die Prozessqualifizierung und die
Designrobustheit getroffen werden. Dieser Ansatz ermdglicht nicht nur die Vorhersage der
Produktlebensdauer, sondern schafft auch eine Wissensbasis fir kontinuierliche
Verbesserungen und die Entwicklung zukinftiger, noch zuverlassigerer mikroelektronischer
Bauelemente.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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